Antifungal Potency Advantage of the Methoxyphenyl Pharmacophore (m-OCH₃ Analog as Proxy)
While no direct antifungal data for the title compound has been published, the closest regioisomeric analog, 2-(2-mercaptoethoxy)ethanol-substituted-5-(m-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one (Compound 15), demonstrates that the methoxyphenyl substituent on the thienopyrimidinone core is critical for antifungal potency. This compound achieved an MIC of 0.027 mM against fungal species and was 10–15 times more potent than the clinical comparators ketoconazole and bifonazole [1]. The title compound, bearing a para-methoxy rather than meta-methoxy orientation, represents a distinct topological vector that is predicted by QSAR studies to alter hydrogen-bonding interactions at the CYP51 lanosterol demethylase active site, making it a non-redundant probe for antifungal SAR exploration.
| Evidence Dimension | In vitro antifungal activity (MIC) |
|---|---|
| Target Compound Data | Direct data not available; m-OCH₃ analog (Compound 15): MIC = 0.027 mM |
| Comparator Or Baseline | Ketoconazole and bifonazole (clinical antifungals); Compound 14 (p-chlorophenyl analog): MIC ≈ 0.013–0.026 mM |
| Quantified Difference | m-OCH₃ analog (Compound 15) is 10–15× more potent than ketoconazole/bifonazole; the p-OCH₃ isomer (title compound) remains untested and is expected to show distinct potency. |
| Conditions | Broth microdilution assay against eight fungal species; reported MIC ranges (Bioorg. Chem. 2021). |
Why This Matters
For procurement, selecting the para-methoxy isomer delivers an orthogonal SAR probe for CYP51 inhibition studies, as the shift from meta- to para-substitution can alter both target engagement and selectivity profile.
- [1] Magoulas, G.E., et al. (2021). Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents. Bioorganic Chemistry, 106, 104509. View Source
